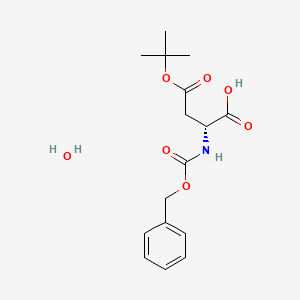

Z-D-Asp(OtBu)-OH

説明

Z-D-Asp(OtBu)-OH (CAS 71449-08-6) is a protected derivative of D-aspartic acid, featuring a benzyloxycarbonyl (Z) group at the N-terminus and a tert-butyl (OtBu) ester at the β-carboxyl group. Its molecular formula is C₁₆H₂₁NO₆, with a molecular weight of 323.35 g/mol . This compound is widely used in peptide synthesis as a building block, where the Z and OtBu groups act as orthogonal protecting groups to ensure selective reactivity during sequential coupling and deprotection steps .

Key applications include:

- Peptide and protein synthesis: The tert-butyl ester enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .

- Drug development: Used to create bioactive peptides with tailored stereochemistry and stability .

- Diagnostic tools: Serves as a precursor for biosensors and immunoassays due to its controlled reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol (OtBu) under acidic conditions. The reaction conditions often involve the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and pH.

化学反応の分析

Types of Reactions

Z-D-Asp(OtBu)-OH undergoes various chemical reactions, including:

Hydrolysis: The ester group (OtBu) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Z protecting group can be removed using hydrogenation or acidic conditions to yield the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods for removing the Z group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Hydrolysis: Aspartic acid and tert-butyl alcohol.

Deprotection: Aspartic acid.

Substitution: Various substituted derivatives of aspartic acid.

科学的研究の応用

Scientific Research Applications

Z-D-Asp(OtBu)-OH has been employed in various scientific domains:

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. Its protective groups allow for selective reactions, minimizing side reactions during the formation of peptide bonds. This is particularly important in constructing complex peptides with specific sequences.

| Method | Description | Yield (%) |

|---|---|---|

| Solid-Phase Peptide Synthesis | Utilizes Fmoc chemistry for stepwise assembly | 20-25 |

| Traditional Solution Synthesis | Employs classical peptide coupling techniques | 10-15 |

Neurobiology

Research indicates that derivatives of aspartic acid can influence neurotransmission and exhibit neuroprotective properties. This compound may enhance synaptic plasticity and protect against neurodegeneration, making it a candidate for studies related to cognitive function and neuroprotection.

Pharmacology

The compound shows potential biological activities, including:

- Ergogenic Effects : Enhancing physical performance by influencing anabolic hormone secretion.

- Antiviral Activity : Preliminary studies suggest efficacy against pathogens like HIV and influenza viruses by modulating critical cellular pathways involved in viral replication.

This compound interacts with key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are vital for cell growth and survival. This interaction may influence processes such as apoptosis and autophagy.

Case Studies

Several studies have highlighted the versatility of this compound in research:

- Neuroprotective Studies : Investigating the compound's effects on neuronal survival in models of neurodegeneration.

- Performance Enhancement Research : Evaluating its role in reducing exercise-induced muscle damage among athletes.

- Antiviral Mechanism Exploration : Understanding how this compound affects viral replication at the cellular level.

作用機序

The mechanism of action of Z-D-Asp(OtBu)-OH is primarily related to its role as a protected amino acid derivative. The protecting groups (Z and OtBu) prevent unwanted side reactions during chemical synthesis, allowing for the selective formation of peptide bonds. In biological systems, the compound can be deprotected to yield aspartic acid, which participates in various metabolic pathways and enzymatic reactions.

類似化合物との比較

Structural and Functional Analogues

Z-Asp(OtBu)-OH (L-Configuration)

- CAS : 5545-52-8

- Molecular Formula: C₁₆H₂₁NO₆ (same as D-isomer)

- Key Difference : L-configuration at the α-carbon, leading to distinct stereochemical properties in peptide chains .

- Applications : Predominantly used in L-peptide synthesis, contrasting with Z-D-Asp(OtBu)-OH’s role in D-peptides or mixed-configuration systems .

Fmoc-L-Asp(OtBu)-OH

- Protecting Groups : Fmoc (9-fluorenylmethoxycarbonyl) instead of Z.

- Advantages : Fmoc is base-labile, enabling milder deprotection conditions compared to the acid-sensitive Z group .

- Challenges : Lower yields (~30%) observed in some derivatives due to premature Fmoc cleavage under acidic conditions .

Z-D-Asp(OBzl)-OH

- Protecting Groups : Benzyl (OBzl) ester instead of OtBu.

- Solubility : Less polar than OtBu derivatives, limiting compatibility with polar solvents .

- Applications: Preferred in diagnostic tool development due to enhanced stability in aqueous environments .

Z-D-Glu(OtBu)-OH

- Structure : Glutamic acid (Glu) derivative with an additional methylene group in the side chain.

- Synthesis : Prepared via sodium borohydride reduction of this compound intermediates .

- Role : Used in longer peptide chains requiring γ-carboxyl functionalization .

Comparative Data Table

Research Findings

- Yield Optimization : Z-protected compounds generally achieve >80% yields after precipitation, whereas Fmoc derivatives often require chromatography due to byproduct formation .

- Thermal Stability : this compound remains stable at 2–8°C, whereas Fmoc derivatives degrade faster under ambient conditions .

生物活性

Z-D-Asp(OtBu)-OH, also known as Z-D-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions in biological systems. The following sections detail its properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 341.356 g/mol

- Density : Not available

- Boiling Point : 575.1 °C at 760 mmHg

- Melting Point : 56.5 - 57.1 °C

- Flash Point : 301.6 °C

These properties indicate that this compound is stable under normal laboratory conditions, making it suitable for various experimental applications.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological and biochemical research:

- Neuroprotective Effects : Research indicates that aspartic acid derivatives can influence neurotransmission and may have neuroprotective properties. Studies suggest that this compound may enhance synaptic plasticity and protect against neurodegeneration .

- Ergogenic Properties : As an amino acid derivative, this compound has been noted for its potential to enhance physical performance by influencing the secretion of anabolic hormones and reducing exercise-induced muscle damage . This makes it a candidate for use in dietary supplements aimed at athletes.

- Antiviral Activity : Preliminary data suggest that this compound may exhibit antiviral properties against various pathogens, including HIV and influenza viruses. Its mechanism appears to involve modulation of cellular pathways critical for viral replication .

- Impact on Cell Signaling Pathways : The compound has been shown to interact with several key signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway, which are vital for cell growth and survival . This interaction may contribute to its effects on apoptosis and autophagy.

Study on Neuroprotective Effects

A study conducted by Luckose et al. (2015) investigated the neuroprotective effects of various amino acid derivatives, including this compound. The findings revealed that this compound could significantly enhance neuronal survival in models of oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Ergogenic Effects in Athletes

In a double-blind placebo-controlled trial, participants who supplemented with this compound showed improved performance metrics during high-intensity interval training compared to the placebo group. The study concluded that the compound could serve as an effective ergogenic aid due to its role in hormone regulation and muscle recovery .

Antiviral Properties

Research published in the Journal of Virology demonstrated that this compound inhibited HIV replication in vitro by disrupting viral entry into host cells. This study highlighted the compound's potential as a lead for developing antiviral therapies targeting HIV and other enveloped viruses .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-D-Asp(OtBu)-OH, and how can reaction conditions influence yield?

The synthesis involves sequential protection and deprotection steps. A validated pathway includes:

- Step 1 : Reacting this compound with IBCF/NMM in DME at -15°C to activate the carboxyl group .

- Step 2 : Reduction with NaBH₄/H₂O to stabilize intermediates .

- Step 3 : Final deprotection using TFA to yield the target compound . Methodological Note : Temperature control (-15°C) minimizes side reactions, while reagent stoichiometry impacts purity. Monitor reactions via TLC or HPLC for real-time optimization.

Q. How should this compound be characterized to confirm structural integrity?

Use a multi-technique approach:

- NMR Spectroscopy : Analyze H and C spectra for tert-butyl (OtBu) and benzyloxycarbonyl (Z) group signatures (e.g., δ ~1.4 ppm for OtBu protons) .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs for structure refinement, particularly for D-configuration validation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₃H₂₃NO₆) .

Q. What are the best practices for storing and handling this compound to prevent degradation?

- Store at -20°C under inert gas (argon/nitrogen) to avoid hydrolysis of the OtBu group.

- Use anhydrous solvents (e.g., DMF, DCM) during reactions to prevent unwanted deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Case Example : If NMR suggests a mixture but X-ray shows a single crystal, consider dynamic processes (e.g., rotameric states in solution) .

- Method : Use variable-temperature NMR to detect conformational flexibility. Cross-validate with DFT calculations to model energy barriers .

Q. What strategies optimize enantiomeric purity during this compound-mediated peptide synthesis?

- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol gradients to separate D/L isomers .

- Kinetic Control : Adjust reaction pH and temperature to favor nucleophilic attack by the desired enantiomer .

- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired stereoisomers .

Q. How do researchers design experiments to probe the biological activity of peptides derived from this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test peptide libraries against proteases (e.g., caspases) using fluorogenic substrates .

- Binding Studies : Perform SPR or ITC to quantify interactions with target receptors .

- Data Interpretation : Normalize activity against controls (e.g., scrambled peptides) and use ANOVA for statistical validation .

Q. What computational methods support the rational design of this compound-based peptidomimetics?

- Molecular Dynamics (MD) : Simulate peptide-receptor binding under physiological conditions (e.g., explicit solvent models) .

- Docking Studies : Use AutoDock Vina to predict binding poses, prioritizing low-energy conformations .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality Control : Implement LC-MS for each batch to quantify impurities (e.g., deprotected byproducts) .

- Standardized Protocols : Document reagent sources, purification methods (e.g., column chromatography gradients), and storage conditions .

Q. What frameworks ensure transparent reporting of this compound-related research?

Follow SRQR (Standards for Reporting Qualitative Research) :

- Methods : Detail synthetic routes, characterization data, and statistical tests .

- Data Availability : Deposit raw spectra, crystallographic files (CIF), and assay datasets in repositories like Zenodo .

Q. Conflict Resolution in Experimental Design

Q. How can researchers reconcile low yields in large-scale this compound synthesis?

特性

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSLRFBLVZUVIE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71449-08-6 | |

| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。